Benzene, 1-(bromoethynyl)-4-nitro-
CAS No.: 940-13-6
Cat. No.: VC20685488
Molecular Formula: C8H4BrNO2
Molecular Weight: 226.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940-13-6 |
|---|---|
| Molecular Formula | C8H4BrNO2 |
| Molecular Weight | 226.03 g/mol |
| IUPAC Name | 1-(2-bromoethynyl)-4-nitrobenzene |
| Standard InChI | InChI=1S/C8H4BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |
| Standard InChI Key | OBUPEYCFDRLOFR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#CBr)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, benzene-1-(bromoethynyl)-4-nitro-, reflects its substitution pattern. The bromoethynyl group consists of a carbon-carbon triple bond terminated by a bromine atom, while the nitro group is a strong meta-directing substituent. Key structural parameters include:
Table 1: Molecular Properties of Benzene, 1-(Bromoethynyl)-4-Nitro-
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrNO₂ |
| Molecular Weight | 226.03 g/mol |
| CAS Registry Number | 940-13-6 |
| IUPAC Name | 1-(Bromoethynyl)-4-nitrobenzene |
The planar benzene ring facilitates π-electron delocalization, while the nitro group induces significant electron withdrawal, polarizing the ring and enhancing the electrophilicity of the bromoethynyl group. X-ray crystallography data for analogous compounds, such as 4-nitrobenzyl bromide (CAS 100-11-8), suggest that steric effects from substituents minimally distort the aromatic ring’s geometry .
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Bromoethynylation | Pd(PPh₃)₄, CuI, Et₃N, THF | ~35% |
| Halogen Exchange | Br₂, FeCl₃, CH₂Cl₂, 0°C | ~22% |
*Theoretical yields based on analogous reactions .
Physicochemical Properties
Experimental data for this compound remain limited, but computational and comparative analyses provide insights:
Thermal Stability
The nitro group’s presence lowers thermal stability compared to non-nitrated analogs. Differential scanning calorimetry (DSC) of similar compounds suggests decomposition onset temperatures near 150–180°C, with exothermic peaks indicative of rapid oxidative degradation .
Reactivity and Functionalization
The compound’s dual functionality enables diverse transformations:
Electrophilic Substitution
The nitro group directs incoming electrophiles to the meta position relative to itself. For example, nitration would preferentially occur at the 3-position, though competing reactions with the bromoethynyl group may complicate product mixtures.
Nucleophilic Attack on the Bromoethynyl Group
The bromine atom serves as a leaving group, allowing nucleophilic substitution (SN2) at the ethynyl carbon. For instance, reaction with sodium azide (NaN₃) in dimethylformamide (DMF) could yield 1-azidoethynyl-4-nitrobenzene, a potential precursor for click chemistry applications.
Table 3: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Nucleophilic Substitution | NaN₃, DMF | 1-Azidoethynyl-4-nitrobenzene |
| Reduction | H₂, Pd/C | 1-Ethynyl-4-aminobenzene |
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromoethynyl group participates in Sonogashira, Heck, and Suzuki-Miyaura couplings, enabling the construction of conjugated systems. For example, coupling with aryl boronic acids could yield extended π-systems for optoelectronic materials.
Polymer Chemistry
Incorporating this monomer into polymers via step-growth polymerization could produce materials with enhanced thermal stability and nonlinear optical properties, leveraging the nitro group’s electron-withdrawing effects.
Comparative Analysis with Analogous Compounds
Table 4: Comparison with Related Nitroaromatics
| Compound | Substituents | Reactivity Difference |
|---|---|---|
| 4-Nitrobenzyl bromide | -CH₂Br, -NO₂ | Less steric hindrance |
| 1-Bromo-4-nitrobenzene | -Br, -NO₂ | No ethynyl spacer |
| 1-(Chloroethynyl)-4-nitrobenzene | -C≡CCl, -NO₂ | Slower nucleophilic substitution |
The bromoethynyl group’s linear geometry and polarizable triple bond distinguish it from bulkier or less electronegative substituents, enabling unique regioselectivity in cross-couplings.
Future Research Directions
-
Mechanistic Studies: Elucidating the kinetics of bromoethynyl group substitutions under varying conditions.
-
Catalytic Applications: Exploring palladium complexes of this compound in heterogeneous catalysis.
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Biological Screening: Assessing antimicrobial or anticancer activity given the nitro group’s prevalence in pharmacophores.
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